diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8836270
InChI: InChI=1S/C23H27NO5S/c1-6-28-22(26)19-15(5)20(23(27)29-7-2)30-21(19)24-18(25)13-10-16-8-11-17(12-9-16)14(3)4/h8-14H,6-7H2,1-5H3,(H,24,25)/b13-10+
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)C(C)C
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5 g/mol

diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

CAS No.:

Cat. No.: VC8836270

Molecular Formula: C23H27NO5S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate -

Specification

Molecular Formula C23H27NO5S
Molecular Weight 429.5 g/mol
IUPAC Name diethyl 3-methyl-5-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]thiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C23H27NO5S/c1-6-28-22(26)19-15(5)20(23(27)29-7-2)30-21(19)24-18(25)13-10-16-8-11-17(12-9-16)14(3)4/h8-14H,6-7H2,1-5H3,(H,24,25)/b13-10+
Standard InChI Key TXJJABLJVCWAQY-JLHYYAGUSA-N
Isomeric SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)C(C)C
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)C(C)C

Introduction

Diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a specific chemical structure that includes a thiophene ring, an amino group, and a propenoyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Synthesis and Preparation

The synthesis of diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. These may include the formation of the thiophene ring, introduction of the methyl and ethyl ester groups, and attachment of the propenoyl moiety to the amino group. Specific synthesis protocols are not detailed in the available literature, but general methods for similar compounds involve reactions such as condensation and amidation.

Biological Activity and Applications

While specific biological activities of diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of an amino group and a propenoyl moiety could enhance these properties or confer new biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator